

The Metabolic Journey of GS-704277: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the metabolic fate of **GS-704277**, an intermediate alanine metabolite of the antiviral prodrug remdesivir (GS-5734). Understanding the biotransformation of this critical intermediate is paramount for a complete comprehension of remdesivir's pharmacology and for the development of future antiviral therapies. This document details the metabolic pathways, enzymatic processes, and pharmacokinetic profile of **GS-704277**, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to GS-704277 and its Role in Remdesivir's Bioactivation

GS-704277, chemically known as N-phosphono-L-alanine, P→6-ester with 2-C-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-2,5-anhydro-D-altrononitrile, is a pivotal intermediate in the intracellular activation of remdesivir.[1] Remdesivir, a monophosphoramidate prodrug, is designed to deliver its active nucleoside analog intracellularly. The formation of **GS-704277** is the initial step in this bioactivation cascade. Following its formation, **GS-704277** undergoes further metabolic conversion to ultimately yield the pharmacologically active nucleoside triphosphate, GS-443902, which acts as an inhibitor of viral RNA-dependent RNA polymerase. [2][4]

Metabolic Pathways of GS-704277



The metabolic transformation of **GS-704277** is a sequential process involving distinct enzymatic reactions. This pathway is crucial for the generation of the active antiviral agent and also leads to the formation of the major circulating metabolite, GS-441524.

Formation of GS-704277 from Remdesivir

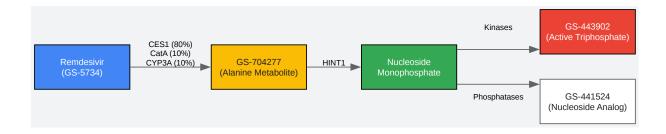
The journey begins with the hydrolysis of the parent prodrug, remdesivir. This reaction is primarily catalyzed by carboxylesterase 1 (CES1), which accounts for approximately 80% of the metabolic conversion.[2] Other enzymes, including cathepsin A (CatA) and cytochrome P450 3A (CYP3A), contribute to a lesser extent, each responsible for about 10% of the hydrolysis.[2] This initial step occurs both in the bloodstream and intracellularly.[5]

Metabolism of GS-704277

Once formed, **GS-704277** is further metabolized by the enzyme histidine triad nucleotide-binding protein 1 (HINT1).[2][3] HINT1 catalyzes the cleavage of the phosphoramidate bond in **GS-704277**, leading to the formation of a nucleoside monophosphate. This monophosphate is then at a metabolic crossroads:

- Phosphorylation to the Active Triphosphate: The nucleoside monophosphate can be further phosphorylated by intracellular kinases to form the active antiviral agent, GS-443902.[4]
- Dephosphorylation to the Nucleoside Analog: Alternatively, the monophosphate can be dephosphorylated to form the nucleoside analog GS-441524.[2] GS-441524 is the predominant metabolite of remdesivir found in plasma and is primarily eliminated through renal excretion.[2]

The metabolic cascade is visually represented in the following diagram:





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Metabolic activation pathway of remdesivir to GS-704277 and subsequent metabolites.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of **GS-704277** has been characterized in healthy subjects. The following tables summarize key pharmacokinetic parameters following single and multiple intravenous doses of remdesivir.

Table 1: Pharmacokinetic Parameters of **GS-704277** in Healthy Subjects After a Single Intravenous Dose of Remdesivir

Parameter	Value	Reference
Tmax (hours)	0.75	[5]
Half-life (t½) (hours)	1.3	[3]

Tmax: Time to reach maximum plasma concentration. t½: Elimination half-life.

Table 2: Population Pharmacokinetic Parameter Estimates for **GS-704277** in Healthy Volunteers

Parameter	Estimated Value	Reference
Central Volume of Distribution (Vc)	96.4 L	[1][2]
Peripheral Volume of Distribution (Vp)	8.64 L	[1][2]
Elimination Clearance (CL)	36.9 L/h	[1][2]

Vc: Central volume of distribution. Vp: Peripheral volume of distribution. CL: Elimination clearance.

Detailed Experimental Protocols



This section provides an overview of the methodologies employed in the study of **GS-704277** metabolism.

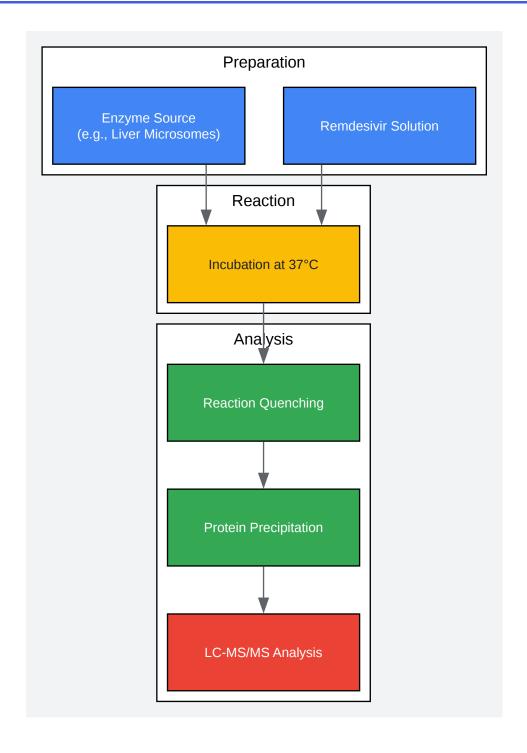
In Vitro Metabolism of Remdesivir to GS-704277

Objective: To determine the enzymatic pathways responsible for the conversion of remdesivir to **GS-704277**.

Methodology:

- Enzyme Sources: Human liver microsomes (HLMs), recombinant human carboxylesterase 1 (CES1), and cathepsin A (CatA) are utilized.
- Incubation: Remdesivir is incubated with the respective enzyme source in a buffered solution at 37°C. The reaction mixture typically contains cofactors necessary for enzymatic activity, such as NADPH for CYP-mediated metabolism.
- Sample Analysis: At various time points, aliquots are taken from the incubation mixture, and the reaction is quenched, often with a cold organic solvent like acetonitrile. The samples are then centrifuged to precipitate proteins.
- Quantification: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of remdesivir and the formed GS-704277.





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Experimental workflow for in vitro metabolism studies.

HINT1-Mediated Metabolism of GS-704277

Objective: To confirm the role of HINT1 in the metabolism of GS-704277.

Methodology:



- Enzyme Source: Recombinant human HINT1 is used.
- Incubation: **GS-704277** is incubated with recombinant HINT1 in a suitable buffer at 37°C.
- Sample Analysis and Quantification: Similar to the protocol for remdesivir metabolism, the
 reaction is stopped at different time points, and the samples are processed for LC-MS/MS
 analysis to measure the depletion of GS-704277 and the formation of the nucleoside
 monophosphate.

LC-MS/MS Quantification of GS-704277 in Human Plasma

Objective: To accurately quantify the concentration of **GS-704277** in human plasma samples.

Methodology:

- Sample Preparation: Due to the instability of GS-704277 in plasma, samples are typically stabilized by treatment with a diluted acid, such as formic acid, immediately after collection.
 [6] This is followed by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
- Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm).[7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate in 5% methanol, pH 2.5) and an organic component (e.g., methanol) is used to separate GS-704277 from other plasma components.[4]
- Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). Specific precursor-to-product ion transitions for GS-704277 and its internal standard are monitored for quantification.
- Calibration: A calibration curve is generated using known concentrations of GS-704277
 spiked into blank plasma. The concentration of GS-704277 in the study samples is then
 determined by comparing their peak area ratios (analyte/internal standard) to the calibration
 curve.



Table 3: LC-MS/MS Method Parameters for GS-704277 Quantification

Parameter	Description	Reference
Sample Matrix	Human Plasma (stabilized with formic acid)	[6]
Chromatography Column	Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 μm)	[7]
Mobile Phase A	10 mM ammonium formate in 5% methanol, pH 2.5	[4]
Mobile Phase B	100% Methanol	[4]
Ionization Mode	Electrospray Ionization (ESI), Positive	[8]
Calibration Range	2 - 2000 ng/mL	[7]
Intra- and Inter-day Precision (%CV)	< 6.6%	[7]
Accuracy (%RE)	within ±11.5%	[7]

%CV: Percent Coefficient of Variation. %RE: Percent Relative Error.

Conclusion

The metabolic fate of **GS-704277** is a well-defined, multi-step process that is integral to the antiviral activity of remdesivir. Its formation via carboxylesterases and subsequent conversion by HINT1 to the nucleoside monophosphate represent critical stages in the bioactivation pathway. The quantitative pharmacokinetic data and detailed experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals. A thorough understanding of these metabolic processes is essential for optimizing the therapeutic efficacy of remdesivir and for the rational design of next-generation antiviral prodrugs.

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